spirotryprostatin A

Cell cycle inhibition G2/M phase arrest Antimitotic agents

Procure high-purity Spirotryprostatin A (≥98%), the benchmark spirooxindole alkaloid. Its 14-fold potency difference vs. spirotryprostatin B ensures congener-specific G2/M arrest data. The defined C-6 methoxy handle facilitates systematic SAR analog synthesis, while multiple published total syntheses guarantee reliable access. Its unresolved molecular target makes it an ideal chemical probe for novel antimitotic discovery. Avoid generic substitutions; verify stereochemical integrity for reproducible cell cycle research.

Molecular Formula C22H25N3O4
Molecular Weight 395.5 g/mol
Cat. No. B8257919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespirotryprostatin A
Molecular FormulaC22H25N3O4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(=CC1C2(CC3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C
InChIInChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28)
InChIKeyMQJKGSIAJNXSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirotryprostatin A – A Diketopiperazine Alkaloid Cell Cycle Inhibitor from Aspergillus fumigatus for Antimitotic Research


Spirotryprostatin A (CAS 182234-25-9) is a natural product belonging to the diketopiperazine alkaloid class, first isolated from the fermentation broth of Aspergillus fumigatus in 1996 [1]. It is characterized by a unique spirooxindole core structure incorporating a prenylated tryptophan-derived oxindole moiety fused to a proline-containing diketopiperazine ring [2]. The compound exhibits antimitotic properties and has been shown to inhibit mammalian cell cycle progression at the G2/M phase, making it a valuable tool compound for cell cycle research and a potential lead for anticancer drug discovery [3].

Why Spirotryprostatin A Cannot Be Substituted with Generic Diketopiperazine Alkaloids


Within the diketopiperazine alkaloid class, subtle structural modifications profoundly impact biological activity. Spirotryprostatin A features a unique spirooxindole core that distinguishes it from non-spirocyclic tryprostatins and fumitremorgins [1]. More importantly, even among the spirotryprostatins, A and B exhibit a 14-fold difference in G2/M cell cycle inhibition potency (IC50 197.5 μM vs. 14.0 μM) despite sharing the same spiro ring system [2]. This potency differential arises from specific structural features: spirotryprostatin A contains a methoxy group at C-6 and a saturated C-8/C-9 bond, whereas spirotryprostatin B lacks aromatic substitution and contains an enamide moiety at C-8/C-9 [3]. Additionally, SAR studies have demonstrated that the isopropylidene side chain of spirotryprostatin A is not essential for biological activity, enabling the development of simplified analogues with retained or enhanced potency [4]. These findings underscore that generic substitution within this compound class is not scientifically valid; each spirotryprostatin congener possesses a distinct activity profile that must be considered in experimental design.

Quantitative Differentiation of Spirotryprostatin A: G2/M Inhibition, Cytotoxicity, and Synthetic Tractability


G2/M Cell Cycle Arrest: Spirotryprostatin A vs. B in tsFT210 Cells

In a direct head-to-head comparison, spirotryprostatin A inhibited the cell cycle progression of tsFT210 mouse breast cancer cells at the G2/M phase with an IC50 of 197.5 μM, whereas spirotryprostatin B exhibited a 14-fold higher potency with an IC50 of 14.0 μM [1]. This 183.5 μM difference in potency, measured under identical experimental conditions, highlights that spirotryprostatin A serves as a less potent but more modulable scaffold for SAR studies compared to its more potent congener.

Cell cycle inhibition G2/M phase arrest Antimitotic agents

Cytotoxicity Profile: Spirotryprostatin A Exhibits Cell Line-Specific Activity

Spirotryprostatin A demonstrates differential cytotoxicity across human cancer cell lines. In K562 human chronic myeloid leukemia cells, it exhibits moderate cytotoxicity with an IC50 of 41 μM after 48 hours as determined by MTT assay . In contrast, it shows negligible activity against MCF7 human breast adenocarcinoma cells, with an IC50 exceeding 300 μM . While direct comparative data for spirotryprostatin B in these cell lines is not available, cross-study comparisons indicate that spirotryprostatin B exhibits potent inhibition of murine breast cancer cells (tsFT210) at much lower concentrations (IC50 14.0 μM) [1], suggesting that the structural differences between A and B may also translate to differential cell line sensitivity.

Cytotoxicity Cancer cell lines MTT assay

Structural Differentiation: Methoxy Substitution Dictates Potency and Synthetic Tractability

Spirotryprostatin A differs structurally from spirotryprostatin B by two key features: (1) a methoxy group at C-6 of the aromatic ring, and (2) saturation at C-8 and C-9, whereas spirotryprostatin B contains a C-8,C-9 enamide moiety and no aromatic substitution [1]. This structural distinction directly correlates with the 14-fold difference in G2/M inhibitory potency (IC50 197.5 μM vs. 14.0 μM) [2]. Furthermore, SAR studies have demonstrated that the isopropylidene side chain of spirotryprostatin A is not essential for biological activity, and analogues lacking the diketopiperazine system retain significant cell cycle inhibitory activity [3]. This structural plasticity offers distinct advantages for analog design.

Structure-activity relationship SAR Medicinal chemistry

Synthetic Accessibility: Multiple Total Synthesis Routes Enable Scalable Procurement

Unlike many natural products that are limited to fermentation isolation, spirotryprostatin A has been successfully synthesized via multiple independent total synthesis routes. An enantioselective total synthesis has been achieved in 15 steps with a 7.4% overall yield from commercially available 2-iodo-5-methoxyaniline and γ-butyrolactone [1]. An earlier synthesis accomplished the total synthesis in eight concise steps, featuring a stereocontrolled oxidative rearrangement to form the chiral spiroindolinone nucleus [2]. More recent advances have enabled gram-scale synthesis via a nine-step sequence with 36% overall yield [3]. In contrast, the total synthesis of spirotryprostatin B has been reported by fewer groups, and its synthetic accessibility remains more constrained [4].

Total synthesis Enantioselective synthesis Medicinal chemistry

Antifungal Activity of Spirotryprostatin A Derivatives Exceeds Parent Compound

While spirotryprostatin A itself is primarily known for its antimitotic activity, a recent study evaluating 19 novel spirotryprostatin A derivatives demonstrated broad-spectrum antifungal activity against ten plant pathogenic fungi [1]. Compound 4d exhibited in vitro antifungal activity equal to or higher than the positive control ketoconazole against Helminthosporium maydis, with EC50 values ranging from 44 to 291 μM depending on the fungal strain, compared to ketoconazole's EC50 of >105 μM against some strains [2]. This indicates that the spirotryprostatin A scaffold can be optimized for antifungal applications, whereas the parent natural product itself shows limited antifungal activity (data not shown in primary sources).

Antifungal Structure-activity relationship Agrochemical

Microtubule Assembly Inhibition: Distinct Mechanism from Tryprostatins

Tryprostatin A has been established as a specific inhibitor of microtubule assembly, acting by disrupting the interaction between microtubule-associated protein 2 (MAP-2) and the C-terminal end of tubulin [1]. While spirotryprostatins A and B share the same G2/M cell cycle arrest phenotype, the detailed mechanism by which they inhibit microtubule assembly remains unknown [2]. Studies have been hampered by the limited quantities of these substances obtainable from natural sources [3]. This mechanistic distinction—established pathway for tryprostatins versus unknown mechanism for spirotryprostatins—positions spirotryprostatin A as a unique probe for discovering novel antimitotic targets.

Microtubule inhibitor Antimitotic Mechanism of action

Optimal Research and Procurement Applications for Spirotryprostatin A


Medicinal Chemistry: SAR Exploration of the Spirooxindole Scaffold

Given the 14-fold potency difference between spirotryprostatin A and B [1] and the demonstrated tolerance for side-chain modifications [2], spirotryprostatin A serves as an ideal starting point for structure-activity relationship (SAR) studies. Its lower intrinsic potency provides a clear baseline for assessing the impact of structural modifications, while the methoxy group at C-6 offers a synthetic handle for further derivatization [3]. Researchers can systematically vary the C-6 substituent, explore modifications to the diketopiperazine core, or truncate the isopropylidene side chain to generate focused libraries of analogues for evaluating G2/M inhibitory activity and cytotoxicity.

Chemical Biology: Probing Novel Antimitotic Mechanisms

Unlike tryprostatin A, which has a well-defined mechanism targeting MAP-2/tubulin interactions [1], the precise molecular target of spirotryprostatin A remains unknown [2]. This unresolved mechanism makes spirotryprostatin A a valuable chemical probe for discovering new antimitotic targets. Its moderate potency (IC50 197.5 μM in tsFT210 cells) [3] is actually advantageous for such studies, as it minimizes off-target effects while still inducing a robust G2/M arrest. Chemical biology groups can employ affinity chromatography, photoaffinity labeling, or CRISPR-based resistance screens to identify the cellular target(s) of spirotryprostatin A.

Synthetic Methodology Development and Gram-Scale Procurement

Spirotryprostatin A has been the subject of multiple total synthesis efforts, with yields ranging from 7.4% (15 steps) [1] to 36% (9 steps, gram-scale) [2]. This extensive synthetic literature makes it an excellent benchmark compound for developing new synthetic methodologies targeting spirooxindole alkaloids. Procurement of spirotryprostatin A, either through custom synthesis or from commercial sources, is more reliable than for spirotryprostatin B due to the greater number of published synthetic routes [3]. Researchers requiring milligram to gram quantities for in vivo studies or analog synthesis should prioritize spirotryprostatin A over less synthetically accessible congeners.

Antifungal Lead Optimization for Agrochemical Development

While the natural product itself is not a potent antifungal, spirotryprostatin A derivatives have demonstrated broad-spectrum activity against phytopathogenic fungi, with EC50 values as low as 44 μM, outperforming ketoconazole in certain assays [1]. The spirotryprostatin A scaffold provides a chiral framework that can be further optimized for agricultural applications. Industrial research groups focused on fungicide discovery can use spirotryprostatin A as a starting material or synthetic template to generate novel antifungal leads with improved potency and environmental safety profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for spirotryprostatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.